molecular formula C20H17ClFN3O2S B6512456 N'-(5-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide CAS No. 895785-46-3

N'-(5-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

Cat. No.: B6512456
CAS No.: 895785-46-3
M. Wt: 417.9 g/mol
InChI Key: ZPDRWZKRCDWODM-UHFFFAOYSA-N
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Description

The compound N'-(5-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide features a 1,3-thiazole core substituted with a 3-fluorophenyl group at position 4 and an ethanediamide linker connecting to a 5-chloro-2-methylphenyl moiety.

Key structural attributes:

  • 1,3-thiazole ring: Known for bioactivity in medicinal and pesticidal compounds.
  • Fluorophenyl and chlorophenyl substituents: Enhance metabolic stability and binding affinity.
  • Ethanediamide linker: May confer conformational flexibility for target interactions.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S/c1-12-5-6-14(21)10-17(12)25-19(27)18(26)23-8-7-16-11-28-20(24-16)13-3-2-4-15(22)9-13/h2-6,9-11H,7-8H2,1H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDRWZKRCDWODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(5-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antibacterial research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H19ClFN3S\text{C}_{17}\text{H}_{19}\text{Cl}\text{F}\text{N}_{3}\text{S}

This indicates that it contains elements such as chlorine (Cl), fluorine (F), nitrogen (N), and sulfur (S), which are significant for its biological interactions.

1. Antibacterial Activity

Research has shown that compounds similar to this compound exhibit notable antibacterial properties. A study evaluated the antibacterial activity of thiazole derivatives against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit the growth of:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus
  • Gram-negative bacteria : Proteus mirabilis, Serratia marcescens

The minimum inhibitory concentration (MIC) values were determined, showcasing the effectiveness of these compounds in combating bacterial infections .

2. Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been investigated. In vitro studies demonstrated that derivatives of thiazole could significantly reduce inflammation in models induced by carrageenan. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and mediators, providing a foundation for further exploration into its therapeutic applications in inflammatory diseases .

Case Study 1: Thiazole Derivatives

A comprehensive study on thiazole derivatives, including this compound, highlighted their potential as anti-inflammatory agents. The study utilized various assays to measure the levels of inflammatory markers before and after treatment with these compounds. Results indicated a significant reduction in edema formation in treated groups compared to controls .

Case Study 2: Metabolic Pathways

Another critical aspect is the metabolism of this compound in different species. A study focused on the in vitro metabolism revealed that while rats showed extensive metabolism leading to S-oxide formation, human microsomes favored carbon hydroxylation pathways. This suggests species-specific metabolic pathways that could influence the efficacy and safety profiles of the compound in clinical settings .

Data Tables

Biological ActivityTest OrganismsMIC (µg/mL)
AntibacterialStaphylococcus aureus16
Bacillus cereus32
Proteus mirabilis64
Serratia marcescens128
Inflammatory ResponseTreatment GroupEdema Reduction (%)
Control-0
Compound A10 mg/kg45
Compound B20 mg/kg60

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole/Thiadiazole Derivatives

a. N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
  • Structure : Combines thiadiazole and isoxazole rings with a benzamide group.
  • Synthesis: 70% yield via reflux with hydroxylamine hydrochloride and K₂CO₃ in ethanol .
  • Bioactivity: Not specified, but similar compounds often exhibit antimicrobial or anticancer properties.
  • Key Differences : Lacks the ethanediamide linker and fluorophenyl group, reducing conformational flexibility and halogen-mediated interactions.
b. N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a, )
  • Structure : Thiadiazole fused with pyridine and acetyl groups.
  • Physical Properties : Melting point 290°C, higher than typical thiazoles due to extended conjugation .
  • Spectral Data : IR peaks at 1679 and 1605 cm⁻¹ confirm dual carbonyl groups .
  • Key Differences : Pyridine substitution and acetyl group alter electronic properties compared to the target compound’s thiazole-fluorophenyl motif.

Amide-Containing Pesticidal Compounds (–6)

a. N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide (FOE 5043)
  • Use : Pesticidal activity via thiadiazole and fluorophenyl groups.
  • Structural Comparison : Shares fluorophenyl and amide motifs but uses a thiadiazole-oxyacetamide linker instead of ethanediamide.
b. N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide (Diclosulam)
  • Use : Herbicide targeting acetolactate synthase.
  • Key Differences : Triazolo-pyrimidine core and sulfonamide group differ significantly from the target’s thiazole-ethanediamide system.

Pharmacologically Active Thiazoles ()

a. 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl) acetamide
  • Bioactivity : COX1/2 inhibition, highlighting fluorophenyl-thiazole synergy in anti-inflammatory applications .
  • Synthesis : Method D (reflux with K₂CO₃), analogous to thiazole-amide coupling in the target compound.
  • Key Differences : Imidazole-thioacetamide structure vs. ethanediamide linker.

Structural and Functional Analysis

Table 1: Comparative Data for Key Compounds

Compound Core Structure Substituents Melting Point (°C) Key Applications Reference
Target Compound 1,3-thiazole 3-fluorophenyl, ethanediamide Not reported Hypothesized agro/pharma N/A
Compound 6 () 1,3,4-thiadiazole Isoxazole, benzamide 160 Synthetic intermediate
FOE 5043 () 1,3,4-thiadiazole Trifluoromethyl, fluorophenyl Not reported Pesticide
Diclosulam () Triazolo-pyrimidine Dichlorophenyl, sulfonamide Not reported Herbicide
COX Inhibitor () Imidazole-thiazole 4-fluorophenyl, thioacetamide Not reported Anti-inflammatory

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